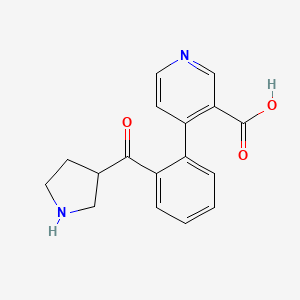![molecular formula C10H16F2N2O4 B12864998 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of tert-butoxycarbonyl-protected azetidine with difluoroacetic acid under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The Boc protecting group can be removed through hydrolysis, yielding the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amine, while oxidation may produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism by which 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected amino group can interact with enzymes and proteins, potentially inhibiting their activity. The difluoroacetic acid moiety may also play a role in these interactions, contributing to the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound is structurally similar but lacks the difluoroacetic acid moiety.
2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid: Another related compound used in targeted protein degradation.
Uniqueness
What sets 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid apart is its combination of the Boc-protected amino group and the difluoroacetic acid moiety. This unique structure provides distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H16F2N2O4 |
|---|---|
Peso molecular |
266.24 g/mol |
Nombre IUPAC |
2,2-difluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H16F2N2O4/c1-8(2,3)18-7(17)14-9(4-13-5-9)10(11,12)6(15)16/h13H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
RNUNHRRLWXMMQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CNC1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864927.png)

![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)
![tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12864969.png)

![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
